![molecular formula C14H18Cl2N2O2 B072958 n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide CAS No. 1462-81-3](/img/structure/B72958.png)
n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide, also known as CB 1954, is a prodrug that is used in cancer research. It was first synthesized in the 1960s and has since been found to have potent anti-tumor activity.
科学研究应用
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is mainly used in cancer research as a prodrug that is activated by the enzyme nitroreductase. This enzyme is overexpressed in many types of cancer cells, making n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 a promising candidate for targeted cancer therapy. n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been shown to have potent anti-tumor activity in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer.
作用机制
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is a prodrug that is activated by the enzyme nitroreductase. Once activated, it undergoes a reduction reaction that generates a highly reactive species called 4-hydroxylamine. This reactive species can then react with DNA and cause damage to the cancer cells. The mechanism of action of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is therefore based on DNA damage and cell death.
生化和生理效应
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in clinical trials for the treatment of various types of cancer, including bladder cancer, breast cancer, and melanoma. n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has been found to have a low toxicity profile, making it a promising candidate for targeted cancer therapy.
实验室实验的优点和局限性
One of the main advantages of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is its specificity for cancer cells that overexpress nitroreductase. This makes it a promising candidate for targeted cancer therapy. However, n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 has some limitations for lab experiments. It requires the use of genetically modified cells that overexpress nitroreductase, which can be difficult to obtain. Additionally, the activation of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 by nitroreductase can be affected by factors such as oxygen concentration and pH, which can complicate the interpretation of experimental results.
未来方向
N-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 is a promising candidate for targeted cancer therapy, and there are several future directions that can be pursued in its development. One direction is the optimization of the prodrug design to increase its specificity for cancer cells and improve its pharmacokinetics. Another direction is the development of new nitroreductase enzymes that can activate n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 more efficiently. Additionally, the combination of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 with other cancer therapies, such as radiation or chemotherapy, may enhance its anti-tumor activity. Finally, the use of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 in combination with imaging techniques, such as positron emission tomography (PET), may allow for the non-invasive monitoring of its activation in vivo.
合成方法
The synthesis of n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954 involves the reaction of 4-nitrobenzoyl chloride with 1,2-bis(chloroethyl)amine in the presence of triethylamine. The resulting product is then reduced with sodium dithionite to yield n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide 1954. The overall yield of the synthesis is approximately 40%.
属性
CAS 编号 |
1462-81-3 |
|---|---|
产品名称 |
n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide |
分子式 |
C14H18Cl2N2O2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
N-[1-[bis(2-chloroethyl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-11(14(20)18(9-7-15)10-8-16)17-13(19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,17,19) |
InChI 键 |
SYSUOTWGWDZLMD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(CCCl)CCCl)NC(=O)C1=CC=CC=C1 |
规范 SMILES |
CC(C(=O)N(CCCl)CCCl)NC(=O)C1=CC=CC=C1 |
其他 CAS 编号 |
1462-81-3 |
同义词 |
N-[1-[bis(2-chloroethyl)carbamoyl]ethyl]benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
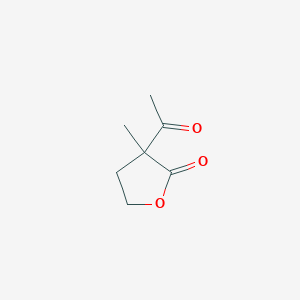
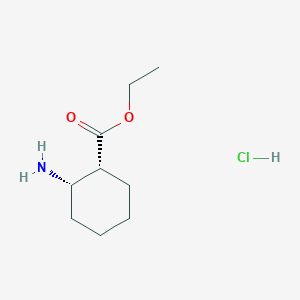
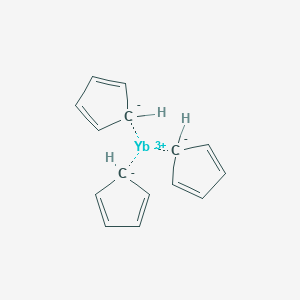
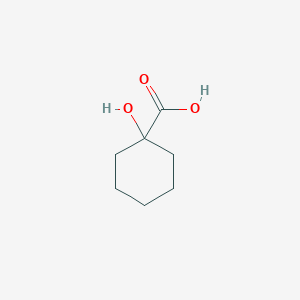
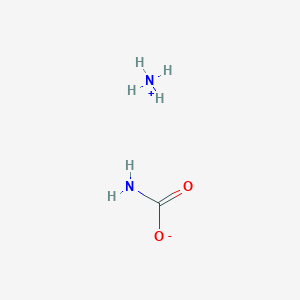
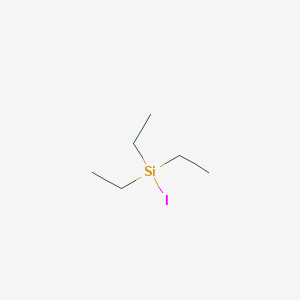
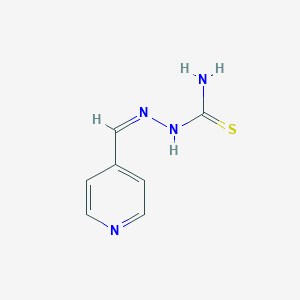
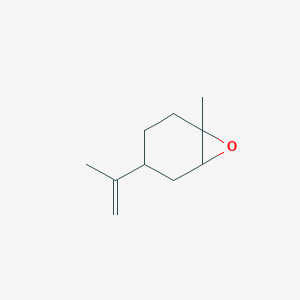
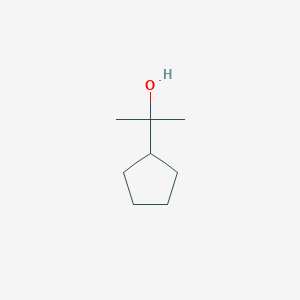
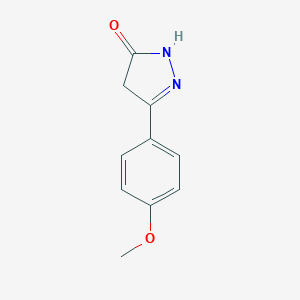
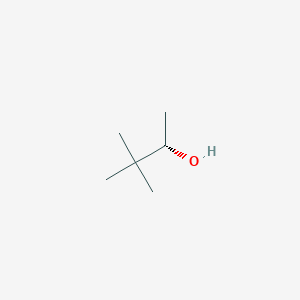
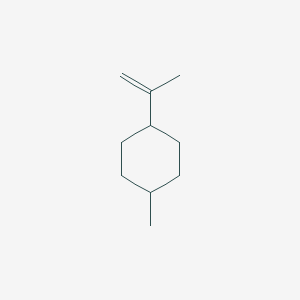
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)